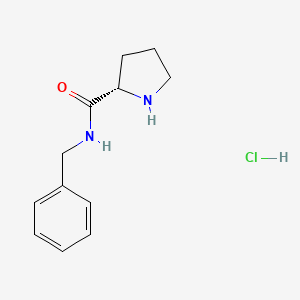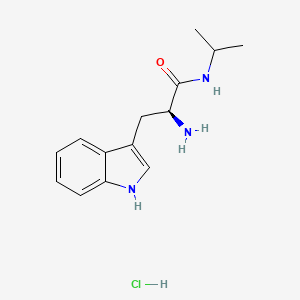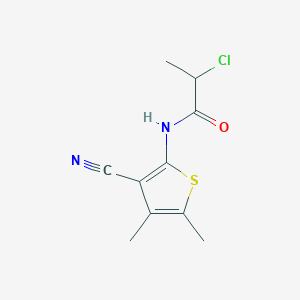
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide is an organic compound with a molecular formula of C10H11ClN2OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as a cyano group, a chloro group, and an amide group
Preparation Methods
The synthesis of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide typically involves the cyanoacetylation of amines. One common method includes the reaction of 3-cyano-4,5-dimethylthiophene-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), reducing agents (e.g., LiAlH4), and oxidizing agents (e.g., H2O2). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize its functional groups. The cyano and chloro groups may play a role in binding to these targets, while the thiophene ring provides structural stability.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide include other cyanoacetamide derivatives and thiophene-based compounds. For example:
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide: This compound is structurally similar but has an acetamide group instead of a propanamide group.
3-cyano-4,5-dimethylthiophene-2-carboxamide: This compound lacks the chloro group but retains the cyano and amide functionalities.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c1-5-7(3)15-10(8(5)4-12)13-9(14)6(2)11/h6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBWILVUQODNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
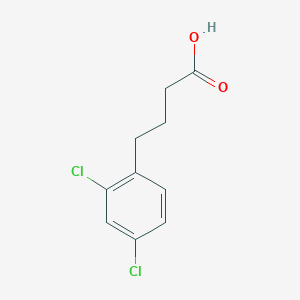
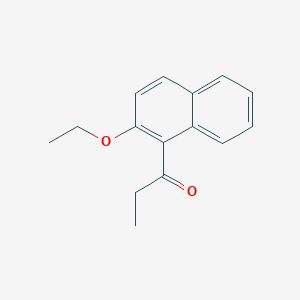
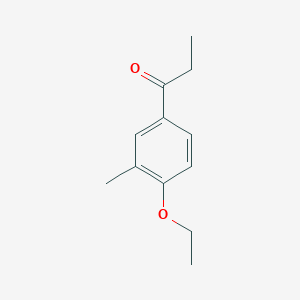
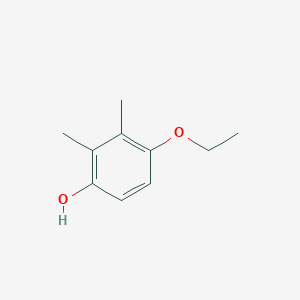
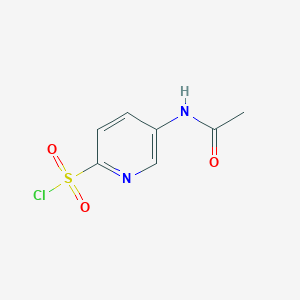
![8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid](/img/structure/B7846808.png)
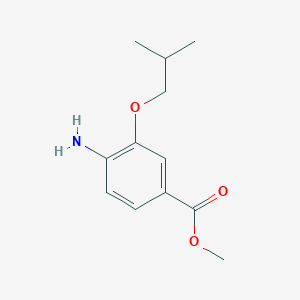
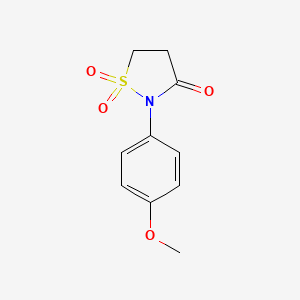
![6,8-Dichloro-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7846837.png)
![7-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B7846841.png)
![7,8-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7846842.png)

